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Compound of Interest

Compound Name: Carbutamide-d9

Cat. No.: B588138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

Carbutamide-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy. Carbutamide-d9, a

deuterated analog of the first-generation sulfonylurea antidiabetic drug Carbutamide, serves as

a valuable tool in various NMR-based analytical techniques. Its primary applications lie in its

use as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic studies.

[1][2]

Application Notes
Carbutamide-d9 is a stable, isotopically labeled compound where nine hydrogen atoms on the

butyl group have been replaced with deuterium. This substitution results in a molecule with a

higher molecular weight than its non-deuterated counterpart, Carbutamide, making it

distinguishable in mass spectrometry.[3][4] In NMR spectroscopy, the deuterium labeling

significantly alters the signal of the butyl group, making it a clean and reliable internal standard

in complex biological matrices.

Quantitative NMR (qNMR) Internal Standard
Quantitative NMR is a powerful technique for determining the concentration of an analyte in a

sample with high precision and accuracy. The intensity of an NMR signal is directly proportional

to the number of corresponding nuclei. In qNMR, a certified internal standard of known

concentration is added to the sample, and the concentration of the analyte is calculated by
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comparing the integral of a specific analyte signal to the integral of a known signal from the

internal standard.

Carbutamide-d9 is an excellent internal standard for ¹H NMR for several reasons:

Signal Simplicity: The deuteration of the butyl chain eliminates its complex proton signals

from the ¹H NMR spectrum, reducing spectral overlap with analytes of interest. The

remaining aromatic protons of Carbutamide-d9 provide simple, well-resolved signals in a

region of the spectrum that is often free from interference.

Chemical Stability: Carbutamide-d9 is a stable compound that does not readily exchange its

deuterium atoms for protons under typical NMR experimental conditions.

Solubility: It is soluble in common NMR solvents used for analyzing biological and

pharmaceutical samples, such as dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4.

Metabolic Tracer
Deuterium-labeled compounds are widely used as tracers in metabolic studies.[1] When

Carbutamide-d9 is introduced into a biological system, its metabolic fate can be tracked by

detecting the deuterated metabolites using NMR or mass spectrometry. This allows

researchers to study the absorption, distribution, metabolism, and excretion (ADME) of

Carbutamide without the need for radioactive labeling.

Quantitative Data
Note: Specific experimental ¹H and ¹³C NMR spectral data for Carbutamide-d9 are not publicly

available from suppliers without a formal request for a Certificate of Analysis. The following

data is for the non-deuterated Carbutamide and serves as a reference for the expected

chemical shifts of the non-deuterated portions of the Carbutamide-d9 molecule. The signals

from the deuterated butyl group in Carbutamide-d9 would be absent in the ¹H NMR spectrum

and would show characteristic C-D coupling in the ¹³C NMR spectrum.

Table 1: Reference ¹H NMR Data for Carbutamide (in DMSO-d6)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.65 d 2H
Aromatic (ortho to

SO₂)

6.60 d 2H
Aromatic (ortho to

NH₂)

6.05 br s 2H -NH₂

3.00 t 2H
-CH₂- (adjacent to

NH)

1.35 m 2H -CH₂-

1.25 m 2H -CH₂-

0.85 t 3H -CH₃

Data is estimated based on typical chemical shifts for similar structures and should be used as

a reference only.

Table 2: Reference ¹³C NMR Data for Carbutamide (in DMSO-d6)
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Chemical Shift (ppm) Assignment

155.0 C=O (Urea)

152.5 Aromatic C-NH₂

128.5 Aromatic C-H (ortho to SO₂)

127.0 Aromatic C-SO₂

113.0 Aromatic C-H (ortho to NH₂)

39.0 -CH₂- (adjacent to NH)

32.0 -CH₂-

19.5 -CH₂-

13.5 -CH₃

Data is estimated based on typical chemical shifts for similar structures and should be used as

a reference only.

Experimental Protocols
Protocol 1: Quantitative Analysis of an Analyte using
Carbutamide-d9 as an Internal Standard
Objective: To determine the concentration of an analyte in a solution using qNMR with

Carbutamide-d9 as an internal standard.

Materials:

Analyte of interest

Carbutamide-d9 (certified reference material)

Deuterated NMR solvent (e.g., DMSO-d6)

High-precision analytical balance
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NMR spectrometer

Procedure:

Preparation of the Internal Standard Stock Solution:

Accurately weigh a precise amount of Carbutamide-d9 (e.g., 10 mg) and dissolve it in a

known volume of the chosen deuterated solvent (e.g., 1 mL of DMSO-d6) to create a stock

solution of known concentration.

Sample Preparation:

Accurately weigh a precise amount of the sample containing the analyte.

Dissolve the sample in a known volume of the deuterated solvent.

To a known volume of the dissolved sample, add a precise volume of the Carbutamide-d9
internal standard stock solution.

NMR Data Acquisition:

Transfer the final mixture to an NMR tube.

Acquire a ¹H NMR spectrum using quantitative parameters:

Use a 90° pulse angle.

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of

both the analyte and the internal standard signals to be integrated.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for

accurate integration).

Data Processing and Analysis:

Process the acquired spectrum (Fourier transform, phase correction, and baseline

correction).
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Integrate a well-resolved signal from the analyte and a well-resolved signal from the

aromatic region of Carbutamide-d9.

Calculate the concentration of the analyte using the following equation:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS /

Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_analyte) * Purity_IS

Where:

Integral_analyte and Integral_IS are the integration values of the analyte and internal

standard signals, respectively.

N_protons_analyte and N_protons_IS are the number of protons corresponding to the

integrated signals of the analyte and internal standard, respectively.

M_analyte and M_IS are the molecular weights of the analyte and internal standard,

respectively.

Weight_analyte and Weight_IS are the weights of the analyte and internal standard,

respectively.

Purity_IS is the purity of the internal standard.

Protocol 2: Workflow for NMR-Based Metabolomics
Study of Diabetes using a Tracer
Objective: To outline a general workflow for an NMR-based metabolomics study to investigate

the metabolic effects of a compound in a diabetic model, potentially using a deuterated tracer

like Carbutamide-d9.

Phases:

Study Design:

Define the research question and objectives.

Select the appropriate animal model for diabetes.
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Determine the treatment groups (e.g., control, diabetic, diabetic + treatment).

Decide on the tracer to be used (e.g., Carbutamide-d9 to study its own metabolism or a

deuterated glucose to study glucose metabolism).

Sample Collection:

Administer the tracer and/or treatment to the respective groups.

Collect biological samples (e.g., blood, urine, tissue extracts) at specified time points.

Quench metabolism immediately upon collection and store samples appropriately (e.g., at

-80°C).

Sample Preparation for NMR:

Thaw samples on ice.

Perform metabolite extraction (e.g., using methanol/chloroform/water for tissues or

plasma).

Centrifuge to remove proteins and other macromolecules.

Lyophilize the supernatant to dryness.

Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in

D₂O containing a chemical shift reference like TSP).

NMR Data Acquisition:

Acquire ¹H NMR spectra of the prepared samples.

Use a pulse sequence with water suppression (e.g., NOESYPR1D).

Data Processing and Analysis:

Process the NMR spectra (phasing, baseline correction, and referencing).

Perform spectral alignment and binning or targeted metabolite profiling.
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Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes

between groups.

Identify and quantify the key discriminating metabolites.

Biological Interpretation:

Map the altered metabolites to relevant metabolic pathways.

Interpret the metabolic changes in the context of the disease and treatment.
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Caption: Mechanism of action of Carbutamide in pancreatic β-cells.
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Caption: Experimental workflow for qNMR using an internal standard.
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Caption: Workflow for an NMR-based metabolomics study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b588138?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/carbutamide-d9.html
https://www.evitachem.com/product/evt-1465138?utm=biotek
https://www.pharmaffiliates.com/en/parentapi/carbutamide-impurities
https://www.lgcstandards.com/CN/en/Carbutamide-D9/p/TRC-C183302
https://www.benchchem.com/product/b588138#nmr-spectroscopy-applications-of-carbutamide-d9
https://www.benchchem.com/product/b588138#nmr-spectroscopy-applications-of-carbutamide-d9
https://www.benchchem.com/product/b588138#nmr-spectroscopy-applications-of-carbutamide-d9
https://www.benchchem.com/product/b588138#nmr-spectroscopy-applications-of-carbutamide-d9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b588138?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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